2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative. Its structure features a benzoic acid core with a sulfonamide group (-SO₂NH-) attached to the ortho position (position 2) of the aromatic ring. The sulfonamide nitrogen is further linked to a substituted phenyl ring bearing methoxy (5-position) and methyl (2- and 4-positions) groups.
Properties
IUPAC Name |
2-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-8-11(2)15(9-14(10)22-3)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYOSLCMJOSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the sulfonylation of 5-methoxy-2,4-dimethylphenylamine using sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with 2-aminobenzoic acid through an amide bond formation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions, though this is less common due to the stability of the sulfonyl group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety, which can mimic the structure of natural substrates.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects often involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzoic acid-sulfonamide scaffold but differ in substituents on the phenyl ring or sulfonamide group, leading to variations in biological activity, solubility, and applications.
2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid (CAS 6311-23-5)
- Structure : Benzoic acid with a sulfonamide-linked 4-methylphenyl group.
- Key Differences : Lacks methoxy and additional methyl groups present in the target compound.
- Properties : Lower molecular weight (291.32 g/mol) compared to the target compound, suggesting higher solubility in polar solvents.
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 927637-83-0)
- Structure : Sulfonamide-linked 5-bromo-2-methoxyphenyl group at position 4 of benzoic acid.
- Properties : Higher molecular weight (386.22 g/mol) and XLogP3 value (2.6) indicate increased lipophilicity compared to the target compound .
Chlorimuron (2-[[[[(4-Chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid)
- Structure : Sulfonylurea herbicide with a pyrimidine ring linked via urea to the sulfonamide group.
- Key Differences : Incorporates a heterocyclic pyrimidine moiety, enhancing herbicidal activity by targeting acetolactate synthase (ALS) in plants.
- Applications : Selective pre- and post-emergent herbicide; highlights the role of sulfonamide-pyrimidine hybrids in agriculture .
2-{[(4-Methylphenyl)sulfonyl]amino}-5-phenoxybenzoic acid
- Structure: Benzoic acid with a sulfonamide-linked 4-methylphenyl group and a phenoxy substituent at position 5.
CGA-277476 (2-[[[[(4,6-Dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid)
- Structure : Sulfonylurea with a 4,6-dimethylpyrimidine group.
- Key Differences : Dimethylpyrimidine enhances metabolic stability and herbicidal potency.
- Applications : Used in soybean production systems for broadleaf weed control, demonstrating the agrochemical versatility of sulfonamide derivatives .
Comparative Analysis
Table 1. Structural and Functional Comparison
*Calculated based on molecular formula C₁₆H₁₇NO₅S.
Key Findings:
Bioactivity : Sulfonamide-linked pyrimidines (e.g., chlorimuron) exhibit potent herbicidal activity, while simpler phenyl-substituted derivatives (e.g., ) lack direct bioactivity reports.
Synthetic Accessibility: Compounds with fewer substituents (e.g., ) are synthesized via straightforward sulfonylation of amino benzoic acids .
Biological Activity
2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid, with the molecular formula C16H17NO5S and CAS number 927637-25-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that enhances its solubility and biological reactivity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound consists of a benzoic acid core substituted with a sulfonamide group and a methoxy group. The presence of these functional groups contributes to its biological activity by facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 927637-25-0 |
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties similar to other aminobenzoic acid derivatives. These effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Cytotoxicity Against Cancer Cell Lines
Research has shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Table: IC50 Values for Cytotoxicity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| MEL-8 | 20.00 |
| U-937 | 10.00 |
Neuroprotective Effects
Similar sulfonamide derivatives have shown potential in inhibiting cholinesterase enzymes, suggesting that they may have neuroprotective properties. This inhibition can lead to increased levels of acetylcholine in synapses, which is beneficial in conditions like Alzheimer's disease.
The mechanism of action for this compound involves the formation of strong interactions between the sulfonyl group and amino acid residues in target proteins. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
Case Studies and Research Findings
- Study on Anti-cancer Activity : A study evaluating the cytotoxicity of various sulfonamide derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer potential .
- Neuroprotective Studies : Research into the inhibition of cholinesterase by related compounds revealed that certain derivatives could significantly enhance cognitive function in animal models by preventing acetylcholine breakdown.
- Inflammatory Response Modulation : Experimental models demonstrated that treatment with this compound led to reduced levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
